Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H23BrN2O5 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-2-[[2-(4-bromophenyl)-2-oxoethyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23BrN2O5/c1-18(2,3)26-17(25)21-10-13(22)8-14(21)16(24)20-9-15(23)11-4-6-12(19)7-5-11/h4-7,13-14,22H,8-10H2,1-3H3,(H,20,24)/t13-,14+/m1/s1 |
InChI Key |
YLJYBROAUOFTQZ-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2S,4R)-2-((2-(4-bromophenyl)-2-oxoethyl)carbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, effects, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.
- Carbamoyl group : Enhances solubility and bioavailability.
- Bromophenyl moiety : May influence receptor interactions and biological efficacy.
Research indicates that this compound exhibits several key biological activities:
-
Enzyme Inhibition :
- The compound has demonstrated inhibition of β-secretase and acetylcholinesterase, which are crucial in the pathogenesis of Alzheimer's disease. In vitro studies show an IC50 value of 15.4 nM for β-secretase inhibition, suggesting strong potential for neuroprotective effects against amyloid beta peptide aggregation .
- Cell Viability Enhancement :
- Oxidative Stress Reduction :
Case Studies
- In Vitro Studies :
- In Vivo Models :
Applications in Drug Development
The unique properties of this compound make it a promising candidate for further development in neuropharmacology. Its mechanism of action suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Comparative Analysis
| Property/Activity | Tert-butyl Compound | Galantamine |
|---|---|---|
| β-secretase Inhibition IC50 | 15.4 nM | Not specified |
| Cell Viability Increase | 62.98% at 100 μM | Not specified |
| MDA Level Reduction | Significant | More pronounced |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
